molecular formula C9H13ClN4O2 B2386286 1-(3-Nitropyridin-2-yl)piperazine hydrochloride CAS No. 1185306-94-8

1-(3-Nitropyridin-2-yl)piperazine hydrochloride

Cat. No.: B2386286
CAS No.: 1185306-94-8
M. Wt: 244.68
InChI Key: JKEZDCOLGAOCKV-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H12N4O2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and contains a nitro group attached to the pyridine ring

Preparation Methods

The synthesis of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride typically involves the reaction of 3-nitropyridine with piperazine under specific conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acetonitrile as a solvent, potassium carbonate as a base, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the survival of certain pathogens that rely on urease activity.

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZDCOLGAOCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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